

# Topic: Commercial Suppliers and Quality Validation of 1-Bromo-8-chloroisoquinoline

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## Compound of Interest

Compound Name: 1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170

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## Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in sourcing **1-Bromo-8-chloroisoquinoline**. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and access to well-characterized, high-purity starting materials is critical for successful research and development campaigns.[1][2] This document provides a curated list of commercial suppliers, outlines critical considerations for procurement, and details a robust protocol for in-house quality control and validation of the received material. The guide is structured to empower scientists to make informed purchasing decisions and ensure the integrity of their experimental workflows.

## Chemical Profile: 1-Bromo-8-chloroisoquinoline

**1-Bromo-8-chloroisoquinoline** is a di-halogenated aromatic heterocycle. The strategic placement of the bromine and chlorine atoms offers distinct reactivity, making it a versatile building block for creating diverse molecular libraries, particularly through reactions like palladium-catalyzed cross-coupling.[1] Understanding its fundamental properties is the first step in its effective use.

### Key Identifiers & Properties:

- IUPAC Name: **1-Bromo-8-chloroisoquinoline**
- CAS Number: 1359828-80-0

- Molecular Formula: C<sub>9</sub>H<sub>5</sub>BrClN
- Molecular Weight: 242.50 g/mol

Caption: Chemical structure of **1-Bromo-8-chloroisoquinoline**.

## Sourcing & Procurement: A Strategic Approach

The integrity of a chemical starting material is paramount. Impurities or incorrect isomeric structures can lead to failed reactions, irreproducible results, and significant loss of time and resources. Therefore, a systematic approach to sourcing is essential.

### Key Considerations for Supplier Selection

When selecting a supplier for **1-Bromo-8-chloroisoquinoline**, researchers should prioritize the following:

- **Purity Specification:** Look for suppliers that provide a guaranteed purity level, typically ≥97% for specialized reagents.
- **Analytical Data:** Reputable suppliers should offer a Certificate of Analysis (CoA) with each batch. This document must include data from methods such as <sup>1</sup>H NMR, LC-MS, or HPLC to confirm identity and purity.
- **Isomeric Specificity:** The isoquinoline core has many possible substitution patterns. It is crucial to confirm the CAS number (1359828-80-0 for the target compound) to ensure the correct isomer is being ordered. Several bromo-chloro-isoquinoline isomers are commercially available and can be easily confused.
- **Availability and Lead Times:** Assess stock levels and estimated delivery times to align with project timelines.

Caption: Strategic workflow for sourcing and validating chemical reagents.

## Directory of Commercial Suppliers

The following table lists potential commercial sources for **1-Bromo-8-chloroisoquinoline** and related isomers. Researchers must independently verify the specifications and availability from

the listed vendors.

Supplier	Compound Name	CAS Number	Notes
BLD Pharm	1-Bromo-8-chloroisoquinoline	1359828-80-0	Appears to be a direct supplier for the target compound. Provides analytical data online. <a href="#">[3]</a>
Sigma-Aldrich	8-Bromo-1-chloroisoquinoline	1233025-78-9	An isomer. Useful for structure-activity relationship (SAR) studies.
American Elements	8-Bromo-5-chloroisoquinoline	927801-25-0	An isomer. Offers research and bulk quantities. <a href="#">[4]</a>
Matrix Scientific	5-Bromo-8-chloroisoquinoline	956003-79-5	An isomer. Lists hazard and safety information. <a href="#">[5]</a>
Frontier Specialty Chemicals	1-Bromo-6-chloroisoquinoline	1196146-81-2	An isomer. Available for global shipping. <a href="#">[6]</a>

Note: This list is not exhaustive and is intended as a starting point. The presence of a supplier on this list does not constitute an endorsement.

## Exemplary Protocol: Incoming Quality Control (QC)

Even when a CoA is provided, it is best practice to perform an independent, in-house QC check to validate the identity, purity, and integrity of the received material before its use in a synthetic workflow.

### Objectives

- Confirm the molecular structure and identity via  $^1\text{H}$  NMR and LC-MS.

- Assess the purity via HPLC-UV.

## Step-by-Step Methodology

### 1. Sample Preparation:

- Accurately weigh approximately 2-3 mg of the supplied **1-Bromo-8-chloroisoquinoline**.
- For NMR analysis, dissolve the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- For LC-MS/HPLC analysis, prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10  $\mu\text{g/mL}$ ) for analysis.

### 2. $^1\text{H}$ NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Analysis: Acquire a standard proton spectrum.
- Expected Outcome: The spectrum should show a complex pattern of signals in the aromatic region (typically ~7.0-9.0 ppm). The integration of these signals should correspond to the 5 protons on the isoquinoline core. The chemical shifts and coupling constants should be consistent with the 1-bromo-8-chloro substitution pattern. Compare the acquired spectrum against any reference spectrum provided by the supplier or from literature.

### 3. LC-MS (Liquid Chromatography-Mass Spectrometry):

- Column: Standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.
- Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
- Expected Outcome: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$ . For  $\text{C}_9\text{H}_5\text{BrClN}$ , the expected  $m/z$  will be a characteristic isotopic cluster due to the presence of bromine ( $^{79}\text{Br}$  ~50.7%,  $^{81}\text{Br}$  ~49.3%) and chlorine ( $^{35}\text{Cl}$  ~75.8%,  $^{37}\text{Cl}$  ~24.2%). The primary peak should be at  $m/z$  ~241.9.

### 4. HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

- System: Use the same column and mobile phase conditions as LC-MS.
- Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

- Analysis: Run the prepared sample.
- Expected Outcome: The chromatogram should display a single major peak. Purity can be calculated based on the area percentage of this peak relative to all other peaks. A purity of  $\geq 97\%$  is generally acceptable for synthetic applications.

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Caption: A comprehensive workflow for the in-house quality control of incoming chemical reagents.

## Synthetic Context and Applications

Isoquinoline derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The synthesis of substituted isoquinolines can be achieved through various classical methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, often enhanced by techniques like microwave-assisted synthesis to improve yields and reaction times.[1][2][7]

Halogenated isoquinolines like **1-Bromo-8-chloroisoquinoline** are particularly valuable. The bromine at the C1 position is susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The chlorine at the C8 position is generally less reactive, offering the potential for sequential, site-selective functionalization. This differential reactivity is a powerful tool for building molecular complexity and exploring chemical space in drug discovery programs.[8]

## Conclusion

Sourcing high-quality **1-Bromo-8-chloroisoquinoline** requires a diligent and systematic approach. Researchers must prioritize suppliers who provide comprehensive analytical data and must verify the isomeric identity via the CAS number. Implementing a routine in-house quality control protocol is a non-negotiable step to ensure the integrity of the starting material, which in turn underpins the reliability and reproducibility of all subsequent experimental work. By following the guidelines and protocols outlined in this document, scientists can confidently procure and utilize this versatile chemical building block for their research endeavors.

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